{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate {[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate N-tris(hydroxymethyl)methylglycine is a Good's buffer substance, pKa = 8.15 at 20 ℃. It derives from a member of tris and a glycine. It is a tautomer of a N-tris(hydroxymethyl)methylammonioacetate.
Brand Name: Vulcanchem
CAS No.: 5704-04-1
VCID: VC0005525
InChI: InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)
SMILES: C(C(=O)O)NC(CO)(CO)CO
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol

{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate

CAS No.: 5704-04-1

Inhibitors

VCID: VC0005525

Molecular Formula: C6H13NO5

Molecular Weight: 179.17 g/mol

{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate - 5704-04-1

CAS No. 5704-04-1
Product Name {[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate
Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
IUPAC Name 2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid
Standard InChI InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)
Standard InChIKey SEQKRHFRPICQDD-UHFFFAOYSA-N
SMILES C(C(=O)O)NC(CO)(CO)CO
Canonical SMILES C(C(=O)[O-])[NH2+]C(CO)(CO)CO
Melting Point 187.0 °C
Description N-tris(hydroxymethyl)methylglycine is a Good's buffer substance, pKa = 8.15 at 20 ℃. It derives from a member of tris and a glycine. It is a tautomer of a N-tris(hydroxymethyl)methylammonioacetate.
Synonyms 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid
PubChem Compound 79784
Last Modified Nov 11 2021
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